Thieno[2,3-c]pyridin-4-ol
Overview
Description
Thieno[2,3-c]pyridin-4-ol is a useful research compound. Its molecular formula is C7H5NOS and its molecular weight is 151.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thieno[2,3-c]pyridin-4-ol derivatives have been identified as inhibitors of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a serine/threonine kinase that plays a crucial role in the regulation of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.
Mode of Action
The this compound derivatives interact with the hinge region of their kinase targets. The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group . This interaction inhibits the kinase activity of GRK2, thereby modulating the function of GPCRs.
Biochemical Pathways
The inhibition of GRK2 by this compound derivatives affects the G protein-coupled receptor signaling pathways . GRK2 is known to phosphorylate activated GPCRs, leading to the recruitment of arrestin proteins that desensitize the receptors and terminate the signaling . Therefore, the inhibition of GRK2 can potentially enhance GPCR signaling.
Result of Action
The inhibition of GRK2 by this compound derivatives can potentially lead to enhanced GPCR signaling. This could result in various molecular and cellular effects, depending on the specific GPCR pathway involved. For instance, enhanced signaling through certain GPCRs could potentially lead to anti-inflammatory effects .
Biological Activity
Thieno[2,3-c]pyridin-4-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes its pharmacological properties, particularly focusing on its anticancer, antiviral, and antimicrobial activities. The findings are supported by various studies, including structure-activity relationship (SAR) analyses and case studies.
1. Anticancer Activity
This compound derivatives have been extensively studied for their potential as anticancer agents. Research indicates that these compounds can inhibit various cancer cell lines through different mechanisms.
Case Studies and Findings
- A study identified several thieno[2,3-b]pyridine derivatives as potent inhibitors of Hepatitis C virus (HCV) with low cytotoxicity (EC50 values ranging from 3.3 to 4.5 μM) . These compounds exhibited selective activity against cancer cells, suggesting their potential as therapeutic agents.
- Another research demonstrated that thieno[2,3-b]pyridine derivatives could lower the cancer stem cell fraction in triple-negative breast cancer cell lines, indicating a shift in metabolic pathways that could be exploited for treatment .
Table 1: Summary of Anticancer Activity of this compound Derivatives
Compound | Cell Line Tested | EC50 (μM) | Mechanism of Action |
---|---|---|---|
12c | HCV Infected Cells | 3.3 | Inhibits viral replication |
12b | HCV Infected Cells | 3.5 | Inhibits viral replication |
Compound 1 | MDA-MB-231 | <1 | Induces apoptosis and alters metabolism |
2. Antiviral Activity
The antiviral properties of this compound have been highlighted in studies targeting HCV. The structure-activity relationship studies have led to the identification of compounds with significant inhibitory effects on viral replication.
Research Insights
- The discovery of thieno[2,3-b]pyridine derivatives as HCV inhibitors has opened avenues for developing new antiviral therapies . The structure optimization has shown that specific modifications enhance activity while maintaining low toxicity.
3. Antimicrobial Activity
This compound and its derivatives also exhibit notable antimicrobial properties.
Research Findings
- A study reported significant antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Aspergillus niger . Most synthesized compounds demonstrated effective inhibition of microbial growth.
Table 2: Antimicrobial Activity of this compound Derivatives
Compound | Microbe Tested | Activity |
---|---|---|
Compound A | E. coli | Inhibitory |
Compound B | S. aureus | Inhibitory |
Compound C | A. niger | Inhibitory |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Kinases : Certain derivatives act as ATP-competitive inhibitors targeting atypical protein kinase C (aPKC), which plays a role in regulating cell proliferation and survival .
- Metabolic Pathway Alteration : Compounds have been shown to induce metabolic shifts in cancer cells, such as increased glycolysis and altered lipid metabolism .
Properties
IUPAC Name |
thieno[2,3-c]pyridin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-6-3-8-4-7-5(6)1-2-10-7/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAVWFDMNHLUPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=CN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515365 | |
Record name | Thieno[2,3-c]pyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73224-08-5 | |
Record name | Thieno[2,3-c]pyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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